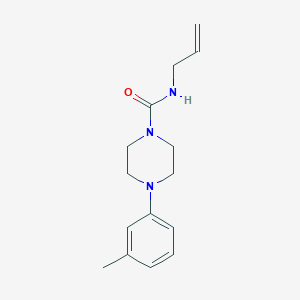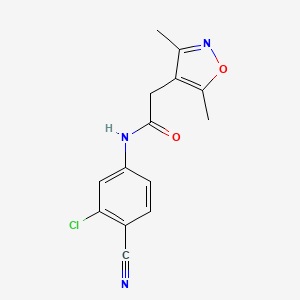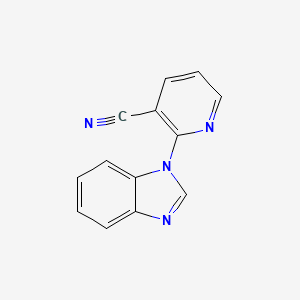
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as MPHP, is a synthetic compound belonging to the class of piperazine derivatives. It has gained popularity among researchers due to its potential applications in scientific research.
Mécanisme D'action
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide blocks the reuptake of dopamine by binding to the dopamine transporter, leading to increased dopamine levels in the synaptic cleft. This results in increased dopamine signaling, which can have various effects on the central nervous system, including increased motivation, reward, and pleasure.
Biochemical and Physiological Effects
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has been found to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypy. These effects are thought to be mediated by the increased dopamine signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity as a dopamine transporter blocker. It also has a long half-life, making it suitable for studying the long-term effects of dopamine signaling. However, 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has some limitations, including its potential for abuse and dependence, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, including its potential therapeutic applications in neurological disorders, such as Parkinson's disease and addiction. Additionally, further studies are needed to understand the long-term effects of 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide on the central nervous system and its potential for abuse and dependence. Finally, the development of more selective dopamine transporter blockers may lead to the discovery of new treatments for various neurological disorders.
Méthodes De Synthèse
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide can be synthesized using various methods, including the reductive amination of 3-methylbenzaldehyde with 1-benzylpiperazine, followed by N-propargylation and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-methylbenzaldehyde with 1-benzylpiperazine, followed by N-alkylation with propargyl bromide and subsequent reduction with sodium borohydride. These methods produce 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide in high yields and purity.
Applications De Recherche Scientifique
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine transporter blocker, leading to increased dopamine levels in the brain. This property makes 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
Propriétés
IUPAC Name |
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-7-16-15(19)18-10-8-17(9-11-18)14-6-4-5-13(2)12-14/h3-6,12H,1,7-11H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCTJBHRPQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)





![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)